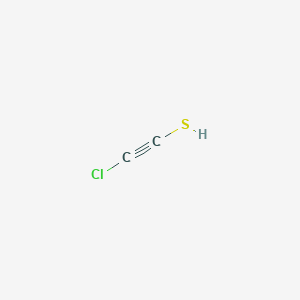
Chloroethyne-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroethyne-1-thiol is an organic compound characterized by the presence of a chlorine atom, a carbon-carbon triple bond, and a thiol group (-SH). This compound is part of the larger family of thiols, which are known for their distinctive sulfur-containing functional group. Thiols are often recognized for their strong and often unpleasant odors, which are reminiscent of rotten eggs or skunks.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroethyne-1-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of an alkyl halide with thiourea can produce an intermediate isothiouronium salt, which upon hydrolysis yields the desired thiol . Another method involves the reaction of sodium hydrosulfide with an alkyl halide, although this method may require careful control to prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of thiols, including this compound, often relies on the high nucleophilicity of sulfur. The use of thiourea as a nucleophile is a common industrial method due to its efficiency and the relatively mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions: Chloroethyne-1-thiol, like other thiols, undergoes a variety of chemical reactions:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. .
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Common Reagents and Conditions:
Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reduction: Hydrochloric acid, zinc.
Substitution: Alkyl halides, thiourea, sodium hydrosulfide.
Major Products:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Scientific Research Applications
Chloroethyne-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various sulfur-containing compounds and as a reagent in organic synthesis
Biology: Thiols play a crucial role in biological systems, particularly in redox signaling and as antioxidants
Industry: Thiols are used in the production of polymers, adhesives, and coatings due to their ability to form strong bonds with other materials
Mechanism of Action
The mechanism of action of chloroethyne-1-thiol involves its ability to undergo redox reactions. The thiol group can be oxidized to form disulfides, which can then be reduced back to thiols. This reversible redox behavior is crucial in biological systems where thiols act as antioxidants, protecting cells from oxidative damage . The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various substitution reactions .
Comparison with Similar Compounds
Chloroethyne-1-thiol can be compared to other thiols and sulfur-containing compounds:
Ethanethiol: Similar to this compound but lacks the chlorine atom and the triple bond.
Methanethiol: A simpler thiol with a single carbon atom.
Thioethers (Sulfides): Compounds where the sulfur atom is bonded to two carbon atoms.
Uniqueness: this compound’s unique structure, with its chlorine atom and carbon-carbon triple bond, gives it distinct chemical properties and reactivity compared to other thiols. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
54362-41-3 |
|---|---|
Molecular Formula |
C2HClS |
Molecular Weight |
92.55 g/mol |
IUPAC Name |
2-chloroethynethiol |
InChI |
InChI=1S/C2HClS/c3-1-2-4/h4H |
InChI Key |
BJSCGJILQPCGCI-UHFFFAOYSA-N |
Canonical SMILES |
C(#CCl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















